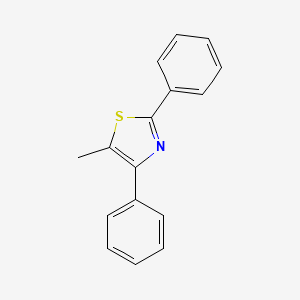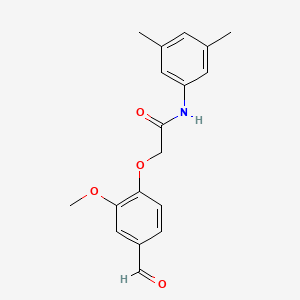
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as DMPA, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. DMPA is a synthetic compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific way. In
科学的研究の応用
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have potential applications in various biomedical research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and can be used to treat autoimmune diseases.
作用機序
The mechanism of action of N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to interact with specific proteins and enzymes in biological systems. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling and wound healing. By inhibiting MMPs, this compound can modulate tissue remodeling and wound healing.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in biological systems. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In autoimmune diseases, this compound has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several advantages for lab experiments, including its synthetic availability, its specificity for certain biological systems, and its ability to modulate specific biochemical pathways. However, this compound also has limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for research on N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, including its potential applications in drug development, its interactions with specific proteins and enzymes, and its potential for use in combination therapies. This compound has the potential to be developed into a novel drug for various diseases, and further research is needed to explore its potential in this area. Additionally, further research is needed to understand the specific proteins and enzymes that this compound interacts with and how it modulates specific biochemical pathways. Finally, this compound has the potential to be used in combination therapies with other drugs, and further research is needed to explore this potential.
合成法
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethylaniline with 4-hydroxy-2-methoxybenzaldehyde to form the intermediate 3,5-dimethyl-4-hydroxy-2-methoxybenzaldehyde, which is then reacted with chloroacetic acid to form this compound. Another method involves the reaction of 3,5-dimethylaniline with 4-(2-methoxy-4-nitrophenyl)-2-bromo-5-methoxyphenol to form the intermediate 3,5-dimethyl-4-(2-methoxy-4-nitrophenyl)-5-methoxybenzoic acid, which is then reacted with chloroacetic acid to form this compound.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-6-13(2)8-15(7-12)19-18(21)11-23-16-5-4-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUQTRNKCJBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)
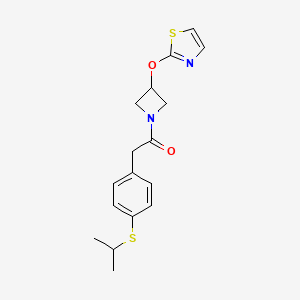
![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)
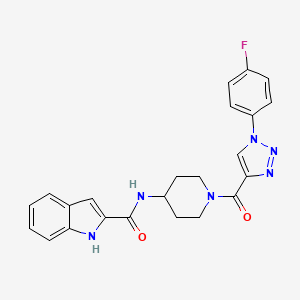
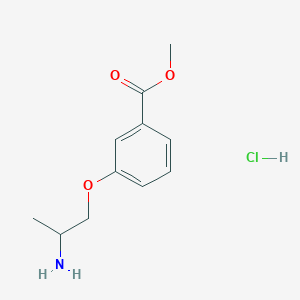


![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)

